molecular formula C14H12BrNO2S B13356127 4-Bromobenzyl 2-(methylthio)nicotinate

4-Bromobenzyl 2-(methylthio)nicotinate

Cat. No.: B13356127
M. Wt: 338.22 g/mol
InChI Key: KPAWWESBSDVVJZ-UHFFFAOYSA-N
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Description

4-Bromobenzyl 2-(methylthio)nicotinate is an organic compound that features a bromobenzyl group attached to a nicotinate moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl 2-(methylthio)nicotinate typically involves a multi-step process. One common method includes the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, followed by its conversion to 4-bromobenzyl bromide. This intermediate can then be reacted with 2-(methylthio)nicotinic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl nicotinates.

Scientific Research Applications

4-Bromobenzyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 2-(methylthio)nicotinate is not well-documented. based on its structure, it may interact with biological targets through its bromobenzyl and nicotinate moieties. These interactions could involve binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl nicotinate
  • 2-(Methylthio)nicotinic acid
  • Benzyl nicotinate

Uniqueness

4-Bromobenzyl 2-(methylthio)nicotinate is unique due to the presence of both a bromobenzyl group and a methylthio substituent on the nicotinate moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H12BrNO2S/c1-19-13-12(3-2-8-16-13)14(17)18-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3

InChI Key

KPAWWESBSDVVJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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